molecular formula C7H13N3S B2769433 (Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine CAS No. 1156894-03-9

(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine

Cat. No. B2769433
M. Wt: 171.26
InChI Key: YDCGWMQYIGCNID-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-thiadiazole . The 1,2,3-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,2,3-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .


Synthesis Analysis

The synthesis of 1,2,3-thiadiazole derivatives has been reported in the literature . The methods of synthesis of 4-(3-nitro-4-methoxyphenyl)-, 4-(2,5-dimethoxy-3-nitrophenyl)- and 4-(2,5-dimethoxy-4-nitrophenyl)-1,2,3-thiadiazoles and their reduction to amines with zinc and acetic acid in isopropyl alcohol were developed .


Molecular Structure Analysis

The molecular structure of a compound is responsible for various pharmacological activities . The presence of the =N-C-S- moiety and strong aromaticity of the ring are responsible for providing low toxicity and great in vivo stability .


Chemical Reactions Analysis

In the presence of potassium tert-butoxide in THF, the studied compounds decompose with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates .

Future Directions

Thiadiazole derivatives have shown a wide range of therapeutic activities like antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, anti-leishmanial . Therefore, future research could focus on exploring these therapeutic potentials further.

properties

IUPAC Name

N-(thiadiazol-4-ylmethyl)butan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3S/c1-3-6(2)8-4-7-5-11-10-9-7/h5-6,8H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCGWMQYIGCNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CSN=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Butan-2-yl)[(1,2,3-thiadiazol-4-yl)methyl]amine

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